molecular formula C10H13HgNO2 B11956692 MERCURY, ACETATO(p-(DIMETHYLAMINO)PHENYL)- CAS No. 23332-31-2

MERCURY, ACETATO(p-(DIMETHYLAMINO)PHENYL)-

Cat. No.: B11956692
CAS No.: 23332-31-2
M. Wt: 379.81 g/mol
InChI Key: JUHSGDOCZQLSQX-UHFFFAOYSA-M
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Description

Mercury, acetato(p-(dimethylamino)phenyl)-, also known as phenylmercuric acetate, is an organomercury compound. It is characterized by the presence of a mercury atom bonded to an acetate group and a p-(dimethylamino)phenyl group. This compound has been used in various applications, including as a preservative, disinfectant, and fungicide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylmercuric acetate can be synthesized through the reaction of phenylmercuric chloride with sodium acetate in an aqueous medium. The reaction typically proceeds as follows:

C6H5HgCl+NaOAcC6H5HgOAc+NaCl\text{C}_6\text{H}_5\text{HgCl} + \text{NaOAc} \rightarrow \text{C}_6\text{H}_5\text{HgOAc} + \text{NaCl} C6​H5​HgCl+NaOAc→C6​H5​HgOAc+NaCl

This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of phenylmercuric acetate as a crystalline solid .

Industrial Production Methods

On an industrial scale, phenylmercuric acetate is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The process involves the careful control of temperature, pH, and reactant concentrations to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Phenylmercuric acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield phenylmercuric halides, while oxidation reactions can produce mercury(II) compounds .

Scientific Research Applications

Phenylmercuric acetate has been used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of phenylmercuric acetate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atom can bind to thiol groups, disrupting the function of these proteins and leading to antimicrobial effects. This interaction can inhibit the growth of bacteria, fungi, and other microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylmercuric acetate is unique due to its specific combination of a phenyl group and an acetate group bonded to mercury. This structure imparts distinct chemical properties and reactivity, making it suitable for specific applications where other organomercury compounds may not be as effective .

Properties

CAS No.

23332-31-2

Molecular Formula

C10H13HgNO2

Molecular Weight

379.81 g/mol

IUPAC Name

acetyloxy-[4-(dimethylamino)phenyl]mercury

InChI

InChI=1S/C8H10N.C2H4O2.Hg/c1-9(2)8-6-4-3-5-7-8;1-2(3)4;/h4-7H,1-2H3;1H3,(H,3,4);/q;;+1/p-1

InChI Key

JUHSGDOCZQLSQX-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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